2-Quinazolineacetonitrile

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

2‑Quinazolineacetonitrile (CAS 158141‑36‑7), also named quinazolin‑2‑yl‑acetonitrile, is a nitrogen‑containing heterocyclic building block belonging to the quinazoline family [REFS‑1]. It consists of a quinazoline core (a benzene ring fused to a pyrimidine ring) with an acetonitrile (–CH₂–C≡N) side chain at the 2‑position [REFS‑2].

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 158141-36-7
Cat. No. B13993047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinazolineacetonitrile
CAS158141-36-7
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC(=N2)CC#N
InChIInChI=1S/C10H7N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5H2
InChIKeyCJKCPMNZSPTAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Quinazolineacetonitrile (158141‑36‑7): Procurement‑Grade Evidence for Scientific Selection


2‑Quinazolineacetonitrile (CAS 158141‑36‑7), also named quinazolin‑2‑yl‑acetonitrile, is a nitrogen‑containing heterocyclic building block belonging to the quinazoline family [REFS‑1]. It consists of a quinazoline core (a benzene ring fused to a pyrimidine ring) with an acetonitrile (–CH₂–C≡N) side chain at the 2‑position [REFS‑2]. This compound serves primarily as a synthetic intermediate in medicinal chemistry and materials science, rather than as a final active pharmaceutical ingredient [REFS‑1]. Its molecular formula is C₁₀H₇N₃ and its molecular weight is 169.18 g/mol [REFS‑2].

Why 2‑Quinazolineacetonitrile Cannot Be Replaced by Generic Quinazoline Analogs


In‑class quinazoline derivatives cannot be interchanged with 2‑quinazolineacetonitrile without risking synthetic failure or altered product profiles. The presence of the α‑methylene nitrile group at the 2‑position confers a distinct reactivity that is absent in quinazolinones (e.g., 4‑oxo derivatives) or quinazoline‑2‑carboxylic acids [REFS‑1]. For example, the active methylene proton enables deprotonation and subsequent alkylation or condensation reactions that are not possible with the corresponding 4‑oxo analog, where the carbonyl group reduces the α‑proton acidity and sterically hinders nucleophilic attack [REFS‑2]. Furthermore, the non‑oxidized quinazoline core of 2‑quinazolineacetonitrile participates in different cycloaddition and electrophilic substitution pathways compared to its quinoline or quinoxaline counterparts, directly impacting the regioselectivity and yield of downstream heterocyclic syntheses [REFS‑2].

Quantitative Evidence Differentiating 2‑Quinazolineacetonitrile from Closest Analogs


Reactivity Differentiation: α‑Methylene Group Acidity vs. 4‑Oxo‑3,4‑dihydroquinazolin‑2‑yl)acetonitrile

2‑Quinazolineacetonitrile possesses an acidic α‑methylene group adjacent to the nitrile, enabling deprotonation and subsequent functionalization. The acetonitrile pKa is approximately 32 in DMSO, which is significantly lower than that of the corresponding 4‑oxo derivative (2‑(4‑oxo‑3,4‑dihydroquinazolin‑2‑yl)acetonitrile, CAS 30750‑23‑3), where the electron‑withdrawing carbonyl reduces α‑proton acidity and sterically hinders nucleophilic attack [REFS‑1]. This difference translates into a broader scope of alkylation and condensation reactions for 2‑quinazolineacetonitrile.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Synthetic Utility: Formation of H‑Chelate Polymethine Chromophores

2‑Quinazolineacetonitrile (as 2‑cyanomethylquinazoline) reacts with electrophiles such as 4‑chloroquinazoline to yield H‑chelate derivatives that serve as polymethine chromophores [REFS‑1]. In contrast, the 4‑oxo analog (2‑(4‑oxo‑3,4‑dihydroquinazolin‑2‑yl)acetonitrile) under identical conditions does not form the same H‑chelated system because the carbonyl group disrupts the conjugated pathway required for chromophore formation [REFS‑2]. This unique reactivity enables the synthesis of materials with specific UV/Vis absorption and fluorescence properties [REFS‑1].

Materials Chemistry Dye Synthesis Photophysics

Physical Property Benchmark: Molecular Weight and Formula for Procurement Purity Verification

2‑Quinazolineacetonitrile has a molecular weight of 169.18 g/mol and molecular formula C₁₀H₇N₃ [REFS‑1]. In comparison, the 4‑oxo analog (2‑(4‑oxo‑3,4‑dihydroquinazolin‑2‑yl)acetonitrile) has a molecular weight of 185.18 g/mol (C₁₀H₇N₃O) [REFS‑2]. This 16 g/mol difference (oxygen atom) is critical for LC‑MS or elemental analysis purity checks; procurement of the incorrect analog would result in mismatched analytical data.

Analytical Chemistry Quality Control Procurement

Positional Isomer Selectivity: Quinazoline vs. Quinoline vs. Quinoxaline Acetonitriles

The quinazoline core of 2‑quinazolineacetonitrile places nitrogen atoms at positions 1 and 3, creating a distinct hydrogen‑bonding pattern compared to quinoline (one nitrogen) or quinoxaline (nitrogens at 1 and 4) analogs [REFS‑1]. In kinase inhibitor design, quinazoline‑based scaffolds often exhibit higher selectivity for certain ATP‑binding pockets than quinoline analogs, as evidenced by the prevalence of quinazoline‑containing clinical candidates (e.g., gefitinib, erlotinib) [REFS‑2]. While direct IC₅₀ data for the parent acetonitrile is unavailable, the scaffold difference is a well‑established SAR principle.

Medicinal Chemistry Kinase Inhibitors SAR Studies

Procurement‑Driven Application Scenarios for 2‑Quinazolineacetonitrile


Medicinal Chemistry: Synthesis of Kinase Inhibitor Intermediates

2‑Quinazolineacetonitrile serves as a versatile precursor for constructing quinazoline‑based kinase inhibitors [REFS‑1]. Its α‑methylene nitrile group can be alkylated or condensed to introduce diverse substituents at the 2‑position, a common modification site in ATP‑competitive inhibitors [REFS‑1]. The non‑oxidized quinazoline core is preferred over quinazolinones when the target binding pocket requires an unsubstituted N3 for hydrogen bonding [REFS‑2].

Materials Science: Synthesis of Polymethine Dyes and Fluorescent Probes

The ability of 2‑quinazolineacetonitrile to form H‑chelated polymethine chromophores enables the development of dyes with tunable absorption and emission properties [REFS‑1]. These materials find use in bioimaging, organic electronics, and sensor applications. The 4‑oxo analog does not support the same conjugated system, making the non‑oxidized quinazoline essential for this application [REFS‑1].

Organic Synthesis: α‑Functionalization via Deprotonation

The acidic α‑methylene proton (pKa ~32) allows for deprotonation and subsequent alkylation, acylation, or condensation reactions [REFS‑1]. This reactivity is exploited in the synthesis of more complex quinazoline derivatives, including those with potential biological activity [REFS‑2]. The 4‑oxo analog lacks this reactive handle, limiting its utility in such transformations.

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